Cas no 1805618-60-3 (4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid)

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid is a specialized pyridine derivative with a unique structural framework, featuring difluoromethyl, methoxy, nitro, and acetic acid functional groups. This compound is of particular interest in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a synthetic intermediate. The presence of the difluoromethyl group enhances metabolic stability, while the nitro and methoxy substituents contribute to its electronic properties, facilitating further functionalization. Its acetic acid moiety allows for additional derivatization or conjugation, making it valuable in the design of bioactive molecules. This compound is suited for applications requiring precise molecular modifications in drug discovery and material science.
4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid structure
1805618-60-3 structure
Product Name:4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid
CAS No:1805618-60-3
MF:C9H8F2N2O5
MW:262.167029380798
CID:4803978
Update Time:2025-06-08

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid
    • Inchi: 1S/C9H8F2N2O5/c1-18-9-7(13(16)17)6(8(10)11)4(3-12-9)2-5(14)15/h3,8H,2H2,1H3,(H,14,15)
    • InChI Key: LWASQZIHPHWQHB-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(N=CC=1CC(=O)O)OC)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 323
  • XLogP3: 1.1
  • Topological Polar Surface Area: 105

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019320-250mg
4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid
1805618-60-3 95%
250mg
$980.00 2022-04-01
Alichem
A029019320-500mg
4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid
1805618-60-3 95%
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$1,685.00 2022-04-01
Alichem
A029019320-1g
4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid
1805618-60-3 95%
1g
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Additional information on 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid

Introduction to 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid (CAS No. 1805618-60-3)

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805618-60-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitropyridine class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a difluoromethyl group, a methoxy substituent, and a nitro group on the pyridine ring, contribute to its unique chemical properties and reactivity. These attributes make it a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates.

The difluoromethyl group is a key structural moiety in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity to biological targets. In the context of 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid, this group may play a crucial role in modulating the compound's pharmacokinetic profile, thereby improving its efficacy and safety when used in drug development. The methoxy substituent further influences the electronic distribution of the molecule, potentially affecting its interaction with enzymes and receptors. Additionally, the nitro group introduces a polar region that can facilitate hydrogen bonding and other non-covalent interactions, which are essential for biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of nitropyridine derivatives in developing novel therapeutic agents. Studies have demonstrated that nitropyridines can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid may contribute to its potential as a lead compound or intermediate in synthesizing molecules with targeted pharmacological effects. For instance, modifications at the nitro position or the introduction of additional substituents could lead to compounds with enhanced potency or selectivity against specific disease markers.

In the realm of drug discovery, the synthesis of complex molecules often relies on high-quality intermediates like 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid. This compound serves as a versatile building block that can be further functionalized to create more intricate structures. The acetic acid moiety at the 5-position provides a reactive site for conjugation or derivatization, enabling chemists to explore diverse chemical space. Such flexibility is crucial for optimizing drug candidates during preclinical and clinical development phases. Researchers often employ computational methods and experimental techniques to screen and modify intermediates like this one, aiming to identify compounds with improved pharmacological profiles.

The interest in nitropyridines has been further fueled by their role in modulating enzyme activity and signaling pathways. For example, certain nitropyridine derivatives have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The structural features of 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid, including its electronic distribution and polarity, may enable it to interact with such targets effectively. Moreover, recent studies have explored the use of fluorinated aromatic compounds in designing drugs with improved pharmacokinetic properties. The presence of two fluorine atoms in this molecule could contribute to its stability under physiological conditions and resistance to metabolic degradation.

From a synthetic chemistry perspective, 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid exemplifies the sophistication achieved in constructing complex organic molecules. The synthesis of this compound requires precise control over reaction conditions and selectivity to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient production processes for such intermediates. These improvements not only reduce costs but also minimize environmental impact, aligning with global efforts toward sustainable pharmaceutical manufacturing.

The potential applications of 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid extend beyond traditional drug development. It may also find utility in agrochemicals or material science, where similar molecular architectures are valued for their functional diversity. As research continues to uncover new biological activities associated with nitropyridines, compounds like this one are likely to remain at the forefront of molecular innovation. Collaborative efforts between academic researchers and industry scientists will continue to drive discoveries that leverage their unique properties for societal benefit.

In conclusion,4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid (CAS No. 1805618-60-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features—particularly the difluoromethyl, methoxy, and nitro groups—confer distinct chemical properties that make it a valuable intermediate for synthesizing bioactive molecules. Ongoing studies highlight its role as a building block for novel therapeutic agents targeting various diseases. As synthetic methodologies advance and new biological insights emerge,4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-acetic acid is poised to contribute further to innovation across multiple scientific disciplines.

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